molecular formula C7H8ClF3N2 B2771431 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride CAS No. 2490430-13-0

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B2771431
CAS No.: 2490430-13-0
M. Wt: 212.6
InChI Key: JAGOQLSPFZIAPY-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride is a fluorinated organic compound with the molecular formula C7H7F3N2·HCl. This compound is characterized by the presence of fluorine atoms attached to both the ethanamine and pyridine moieties, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride typically involves the introduction of fluorine atoms into the pyridine ring and the ethanamine side chain. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent, followed by the addition of ethanamine. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents (e.g., hydrogen fluoride, diethylaminosulfur trifluoride), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity, such as pharmaceutical research and advanced material synthesis .

Properties

IUPAC Name

2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-5-1-2-6(12-3-5)7(9,10)4-11;/h1-3H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGOQLSPFZIAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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